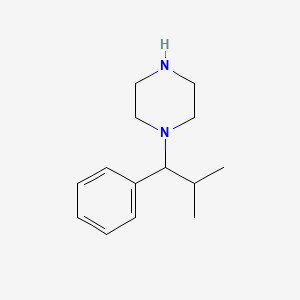
1-(2-Methyl-1-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methyl-1-phenylpropyl)piperazine” is a chemical compound with the CAS Number: 1018666-38-0 . It has a molecular weight of 218.34 . It is in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Methyl-1-phenylpropyl)piperazine”, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(2-Methyl-1-phenylpropyl)piperazine” is 1S/C14H22N2/c1-12(2)14(13-6-4-3-5-7-13)16-10-8-15-9-11-16/h3-7,12,14-15H,8-11H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methyl-1-phenylpropyl)piperazine” include a molecular weight of 218.34 , a liquid physical form , and a storage temperature of 4°C .Applications De Recherche Scientifique
Pharmaceutical Research and Development
A variety of piperazine derivatives, including those similar to 1-(2-Methyl-1-phenylpropyl)piperazine, have been synthesized and evaluated for their pharmacological properties. For instance, a series of novel derivatives were synthesized and tested for antidepressant and antianxiety activities, with significant effects observed in behavioral tests (J. Kumar et al., 2017). Also, derivatives have been reported as pure opioid receptor antagonists, displaying low nanomolar potencies at μ, δ, and κ receptors (F. Carroll et al., 2010).
Chemical Synthesis and Optimization
The compound has been involved in chemical synthesis processes. For example, the development of a robust process for the preparation of GBR-12909, a dopamine uptake inhibitor, in kilogram quantities was described, focusing on eliminating chromatographic purifications and improving overall yield (M. Ironside et al., 2002). Moreover, the synthesis of novel compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, important in medicinal chemistry, was achieved through a simple and efficient process (V. Balaraju et al., 2019).
Metabolic Studies
Metabolic pathways of related compounds have been studied, such as TM208, a compound with anticancer activity and low toxicity. Its metabolism in rats was investigated, identifying various metabolites and providing insights into its biotransformation (Xiaomei Jiang et al., 2007).
Proteomics and Derivatization
Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides, significantly enhancing signal detection in mass spectrometry-based proteome analysis (X. Qiao et al., 2011).
Antimicrobial and Herbicidal Research
Certain piperazine derivatives have exhibited antibacterial and herbicidal activities. For instance, novel herbicidal 1-phenyl-piperazine-2,6-diones displayed significant activity, indicating potential in agricultural applications (Bin Li et al., 2005). Additionally, piperazine-based antimicrobial agents have shown efficacy against drug-resistant bacterial strains, highlighting their potential in combating antibiotic resistance (S. Shroff et al., 2022).
Mécanisme D'action
Target of Action
It is known that piperazine derivatives often interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems .
Mode of Action
For instance, some piperazines are known to block the reuptake of dopamine, thereby increasing its availability .
Biochemical Pathways
Piperazine derivatives are known to influence several biochemical pathways, often related to neurotransmission .
Pharmacokinetics
The pharmacokinetics of piperazine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperazine derivatives often have significant effects on neurotransmission, which can lead to various physiological and psychological effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of piperazine derivatives .
Safety and Hazards
Orientations Futures
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, “1-(2-Methyl-1-phenylpropyl)piperazine” and similar compounds may have potential applications in drug discovery and medicinal chemistry .
Propriétés
IUPAC Name |
1-(2-methyl-1-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)14(13-6-4-3-5-7-13)16-10-8-15-9-11-16/h3-7,12,14-15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOGHBFYBNAXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1-phenylpropyl)piperazine | |
CAS RN |
1018666-38-0 |
Source


|
| Record name | 1-(2-methyl-1-phenylpropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2989758.png)
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide](/img/structure/B2989759.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)
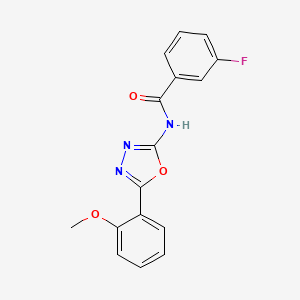



![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

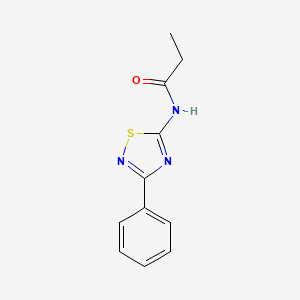
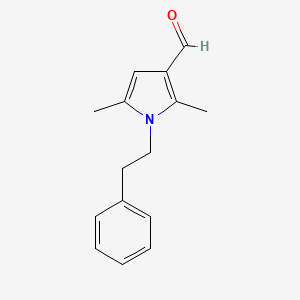
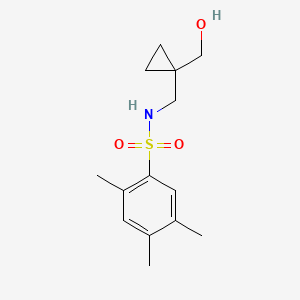
![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)